molecular formula C18H16N2O6S B510151 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 662155-33-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No.: B510151
CAS No.: 662155-33-1
M. Wt: 388.4g/mol
InChI Key: HZJDITLGHNDGFM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a complex organic compound that features both benzodioxin and benzisothiazole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Benzisothiazole Moiety: This often involves the reaction of ortho-aminothiophenol with carboxylic acids or their derivatives, followed by oxidation to introduce the sulfone group.

    Coupling of the Two Moieties: The final step would involve the coupling of the benzodioxin and benzisothiazole moieties through an amide bond formation, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize by-products. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin and benzisothiazole moieties.

    Reduction: Reduction reactions can target the sulfone group in the benzisothiazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzodioxin and benzisothiazole structures can act as ligands in catalytic processes.

    Materials Science: These compounds may be used in the development of novel materials with unique electronic or optical properties.

Biology and Medicine

    Biochemistry: Used as probes or inhibitors in biochemical assays.

Industry

    Agriculture: Potential use as agrochemicals or pesticides.

    Environmental Science: Applications in the detection and remediation of environmental pollutants.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide would depend on its specific biological target. Generally, compounds with these structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide lies in its specific combination of benzodioxin and benzisothiazole moieties, which may confer unique biological activities or chemical properties not observed in other similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c21-17(19-12-5-6-14-15(11-12)26-10-9-25-14)7-8-20-18(22)13-3-1-2-4-16(13)27(20,23)24/h1-6,11H,7-10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJDITLGHNDGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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